

Predicted molecular properties of 1-Benzofuran-6-amine.

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Compound of Interest

Compound Name: 1-Benzofuran-6-amine

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An In-depth Technical Guide to the Predicted Molecular Properties of **1-Benzofuran-6-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzofuran-6-amine is a heterocyclic compound featuring a benzofuran core, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.^[1] Predicting the molecular properties of such compounds is a critical first step in the drug discovery pipeline, enabling an early assessment of a molecule's potential pharmacokinetic and pharmacodynamic profile. This document provides a comprehensive overview of the computationally predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of **1-Benzofuran-6-amine**. The data presented herein are derived from established computational models and databases, offering valuable insights for researchers exploring this and related chemical entities for therapeutic applications.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule are strong determinants of its behavior in biological systems. These parameters influence solubility, permeability, and interaction with protein targets. The predicted properties for **1-Benzofuran-6-amine** are summarized below.

Property	Predicted Value	Source
Molecular Formula	C ₈ H ₇ NO	PubChemLite[2]
Molecular Weight	133.15 g/mol	Sunway Pharm Ltd[3]
Monoisotopic Mass	133.05276 Da	PubChemLite[2]
XlogP	1.6	PubChemLite[2]
Topological Polar Surface Area (TPSA)	39.1 Å ²	Computed (See Note 1)
Hydrogen Bond Donors	1	Computed
Hydrogen Bond Acceptors	2	Computed
Rotatable Bonds	0	Computed
SMILES	C1=CC(=CC2=C1C=CO2)N	PubChemLite[2]
InChIKey	ARNCZJZLEMLOBH-UHFFFAOYSA-N	PubChemLite[2]

Note 1:TPSA value is computationally predicted based on the structure

C1=CC(=CC2=C1C=CO2)N, considering the surface contributions of the nitrogen and oxygen atoms and their attached hydrogens. The value is comparable to related structures like 6-(2-Aminopropyl)benzofuran, which has a TPSA of 39.2 Å²[4].

Discussion of Physicochemical Properties: The predicted properties of **1-Benzofuran-6-amine** align well with established guidelines for drug-likeness, such as Lipinski's Rule of Five.[5]

- Molecular Weight: At 133.15 Da, the molecule is well under the 500 Da threshold, suggesting good potential for absorption and distribution.[5]
- Lipophilicity (XlogP): The predicted XlogP of 1.6 indicates a balanced lipophilicity. This value is within the optimal range (typically <5) for oral bioavailability, suggesting the molecule can efficiently partition between aqueous and lipid environments.[5][6]
- Polar Surface Area (TPSA): A TPSA of 39.1 Å² is well below the 90 Å² threshold often associated with good blood-brain barrier (BBB) penetration and is also significantly lower

than the 140 \AA^2 limit for good cell membrane permeability.^[7] This suggests the molecule has a high probability of crossing biological membranes.

- Hydrogen Bonding: With one hydrogen bond donor and two acceptors, the molecule meets the criteria of having fewer than five donors and ten acceptors, further supporting its potential for good oral bioavailability.^[5]

Predicted ADMET Profile

The ADMET profile predicts the disposition of a chemical compound within an organism. In silico ADMET prediction is a cost-effective method to flag potential liabilities early in the drug discovery process.^{[8][9]}

ADMET Parameter	Predicted Outcome	Implication
Absorption		
Human Intestinal Absorption (HIA)	High	Likely to be well-absorbed from the gut.
Caco-2 Permeability	High	Indicates good passive diffusion across the intestinal epithelium. [10]
Distribution		
Blood-Brain Barrier (BBB) Penetration	High Likelihood	Low molecular weight and TPSA (<90 Å ²) suggest the compound can cross the BBB. [7]
P-glycoprotein (P-gp) Substrate	Unlikely	Less susceptible to efflux from target cells, which is beneficial for efficacy. [11]
Metabolism		
CYP450 Inhibition (General)	Potential Inhibitor	Benzofuran scaffolds can interact with CYP enzymes; specific isoform inhibition (e.g., 1A2, 2D6, 3A4) requires further testing. [12]
Excretion		
Renal Clearance	Moderate	Expected to be cleared by the kidneys, potentially after metabolic modification.
Toxicity		
AMES Mutagenicity	Low Probability	Heterocyclic amines can sometimes be flagged in mutagenicity assays, but the core scaffold is common.

Carcinogenicity

Low Probability

No structural alerts that strongly indicate carcinogenicity.

Discussion of ADMET Profile: The predicted ADMET profile for **1-Benzofuran-6-amine** is largely favorable for a drug candidate, particularly for central nervous system (CNS) applications given its likely ability to penetrate the BBB. Its high predicted intestinal absorption and cell permeability are key assets for oral drug development. The primary area for future experimental investigation would be its metabolic profile, specifically its potential to inhibit key cytochrome P450 enzymes, which could lead to drug-drug interactions.

Computational Methodologies

The properties presented in this guide are predicted using computational (in silico) methods. These techniques model molecular behavior based on structure and quantum chemical principles, providing a rapid assessment without the need for chemical synthesis or biological testing.

A. Physicochemical Property Prediction: Physicochemical properties like molecular weight, logP, and TPSA are typically calculated using fragment-based or whole-molecule approaches.

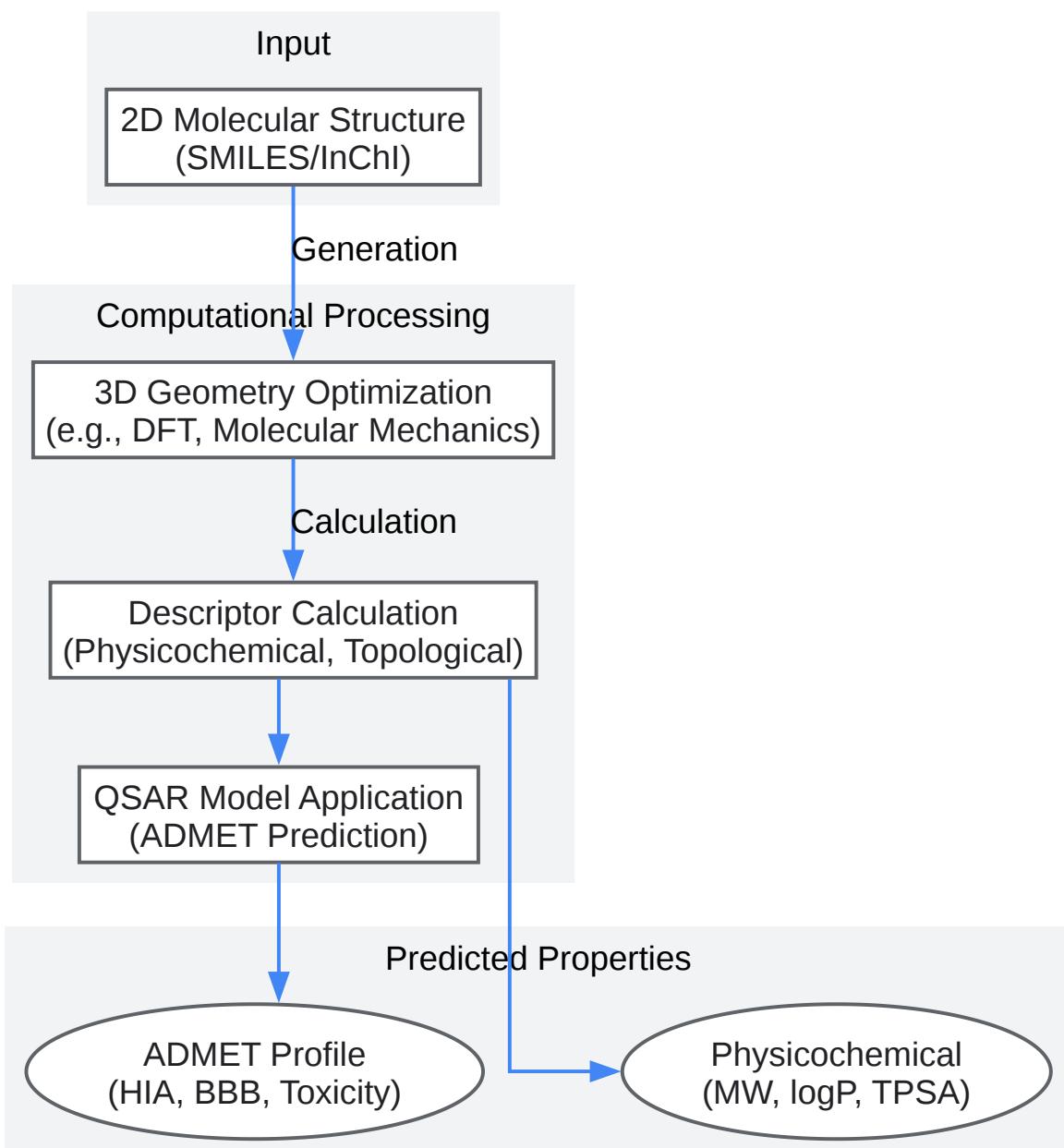
- **LogP Calculation:** Algorithms like XlogP partition the molecule into atomic or fragmental contributions and sum their hydrophobicity values to estimate the octanol-water partition coefficient.
- **TPSA Calculation:** This method sums the surface contributions of polar atoms (typically oxygen and nitrogen) based on a library of predefined functional group values.^[7]

B. ADMET and Biological Activity Prediction: ADMET properties are often predicted using Quantitative Structure-Activity Relationship (QSAR) models.

- **QSAR Models:** These are statistical models trained on large datasets of compounds with known experimental ADMET properties. The models identify correlations between molecular descriptors (e.g., physicochemical properties, molecular fingerprints) and biological outcomes.^[8]

- Density Functional Theory (DFT): For a deeper understanding of molecular structure and reactivity, DFT calculations are often employed. Methods like B3LYP with basis sets such as 6-311+G(d,p) can be used to optimize the molecule's 3D geometry and calculate electronic properties, which can inform its interaction with biological targets.[13]

Below is a generalized workflow for the computational prediction of molecular properties.



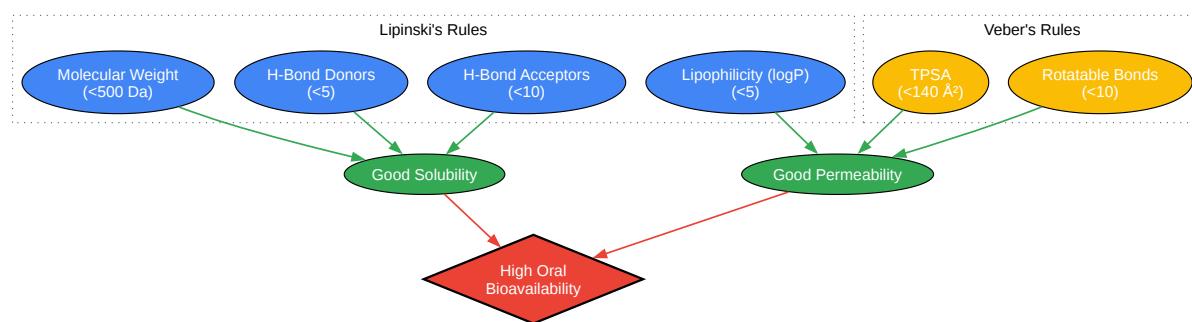
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Caption: Computational workflow for predicting molecular properties.

Visualization of Property Relationships and Potential Actions

A. Relationship Between Physicochemical Properties and Bioavailability

The interplay between key molecular properties dictates a compound's "drug-likeness" and its potential for oral bioavailability, as famously encapsulated in Lipinski's Rule of Five.

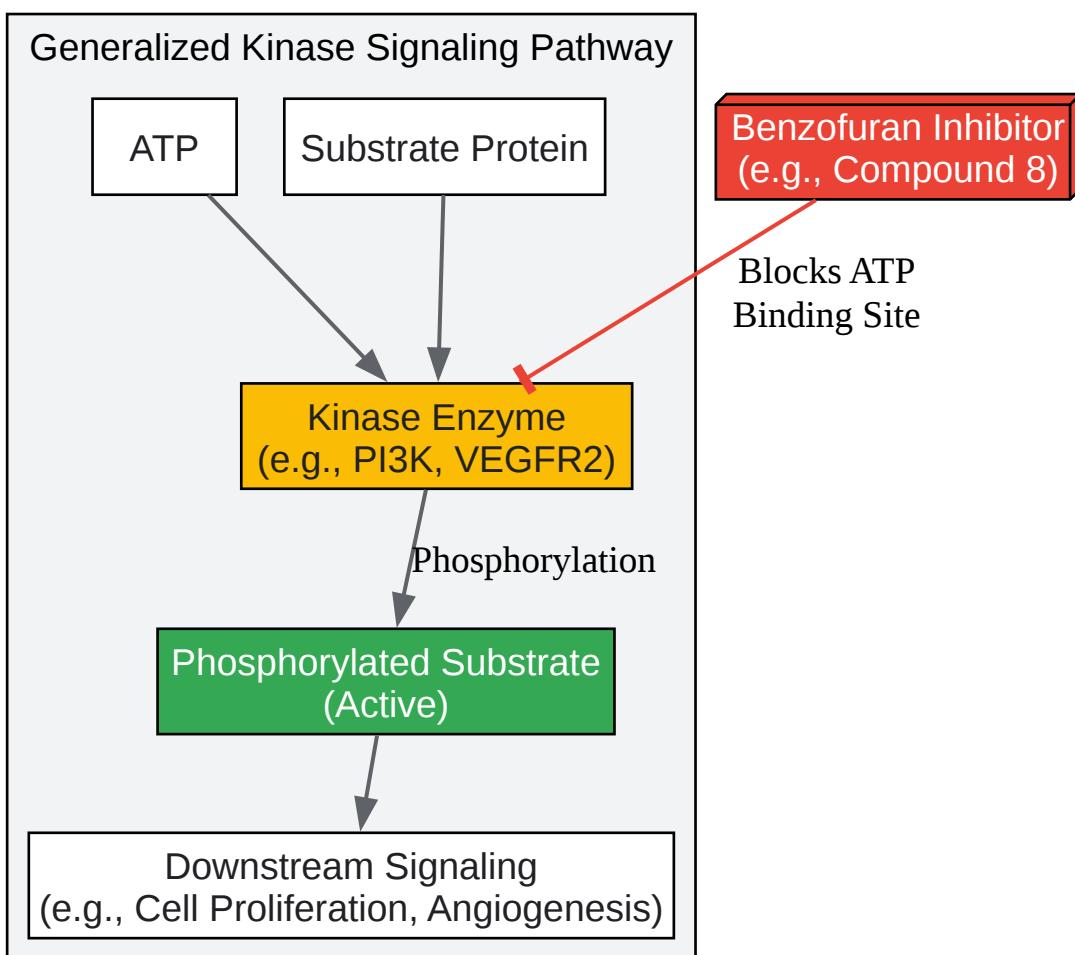


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Caption: Key properties influencing oral bioavailability.

B. Potential Mechanism of Action: Kinase Inhibition

While the specific biological target of **1-Benzofuran-6-amine** is not defined, the benzofuran scaffold is a common component in kinase inhibitors.[14][15] The diagram below illustrates a generalized signaling pathway where a benzofuran-based inhibitor might act.



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Caption: Hypothetical kinase inhibition by a benzofuran derivative.

Conclusion

The *in silico* analysis of **1-Benzofuran-6-amine** reveals a promising profile for a drug-like molecule. Its low molecular weight, balanced lipophilicity, and favorable polar surface area suggest it possesses the fundamental characteristics required for good absorption, distribution, and cell permeability, including the potential to cross the blood-brain barrier. While the predicted ADMET profile is generally positive, experimental validation, particularly concerning its metabolic fate and potential for CYP450 enzyme inhibition, is a necessary next step. The benzofuran core continues to be a privileged scaffold in drug discovery, and the predictive data for **1-Benzofuran-6-amine** support its consideration as a valuable starting point or fragment for the design of novel therapeutic agents.

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